

Dihydromyrcenol degradation pathways with ozone and hydroxyl radicals.

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Compound of Interest

Compound Name: *Dihydromyrcenol*

Cat. No.: *B102105*

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An In-depth Technical Guide on the Atmospheric Degradation Pathways of **Dihydromyrcenol** with Ozone and Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase degradation pathways of **dihydromyrcenol**, a common fragrance ingredient, when reacting with ozone (O_3) and hydroxyl radicals ($\cdot OH$). Understanding these degradation pathways is crucial for assessing the environmental fate and potential impact of this volatile organic compound (VOC) on indoor and outdoor air quality.

Core Degradation Reactions and Kinetics

Dihydromyrcenol (2,6-dimethyl-7-octen-2-ol) is primarily removed from the atmosphere through reactions with ozone and hydroxyl radicals. The kinetics of these reactions determine the atmospheric lifetime of **dihydromyrcenol** and the rate of formation of secondary products.

Reaction with Hydroxyl Radicals ($\cdot OH$)

The reaction with hydroxyl radicals is a significant degradation pathway for **dihydromyrcenol**. The bimolecular rate constant for this reaction has been determined experimentally.

Reaction with Ozone (O_3)

The gas-phase reaction of **dihydromyrcenol** with ozone is relatively slow. An upper limit for the bimolecular rate constant has been established. It is important to note that surface reactions of **dihydromyrcenol** with ozone can be more significant, with reaction probabilities being highly sensitive to humidity and the nature of the surface.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the gas-phase reactions of **dihydromyrcenol** with hydroxyl radicals and ozone.

Table 1: Bimolecular Rate Constants at 297 ± 3 K and 1 atm

Reactant	Rate Constant (k) in $\text{cm}^3 \text{molecule}^{-1} \text{s}^{-1}$	Reference
$\cdot\text{OH}$	$(38 \pm 9) \times 10^{-12}$	[2][3]
O_3	$< 2 \times 10^{-18}$	[2][3]

Table 2: Identified Gas-Phase Reaction Products

Degradation Pathway	Identified Products	Reference
Dihydromyrcenol + $\cdot\text{OH}$	Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedral (Glyoxal), 2-Oxopropanal (Methylglyoxal)	[2][3][4]
Dihydromyrcenol + O_3	Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedral (Glyoxal), 2-Oxopropanal (Methylglyoxal)	[2][3][4]

Experimental Protocols

The data presented in this guide are based on established experimental methodologies for studying gas-phase atmospheric reactions.

Determination of Rate Constants (Relative Rate Technique)

The rate constant for the reaction of **dihydromyrcenol** with hydroxyl radicals was determined using the relative rate technique.[3]

- Principle: The decay of **dihydromyrcenol** is measured relative to the decay of a reference compound with a known reaction rate constant with the oxidant (e.g., $\cdot\text{OH}$).
- Experimental Setup: Experiments are typically conducted in a Teflon reaction chamber at a specific temperature and pressure (e.g., $297 \pm 3 \text{ K}$ and 1 atm).[4]
- Procedure:
 - Known concentrations of **dihydromyrcenol** and a reference compound (e.g., decane, 2-butanol, or 2,5-dimethylfuran) are introduced into the reaction chamber.[4]
 - A source of the oxidant (e.g., photolysis of methyl nitrite in the presence of NO for $\cdot\text{OH}$ generation) is introduced to initiate the reaction.[4]
 - The concentrations of **dihydromyrcenol** and the reference compound are monitored over time using Gas Chromatography-Mass Spectrometry (GC/MS).
 - A plot of $\ln([\text{dihydromyrcenol}]_0/[\text{dihydromyrcenol}]t)$ versus $\ln([\text{Reference}]_0/[\text{Reference}]t)$ yields a straight line. The slope of this line multiplied by the known rate constant of the reference compound gives the rate constant for the reaction of **dihydromyrcenol**.[4]

Product Identification

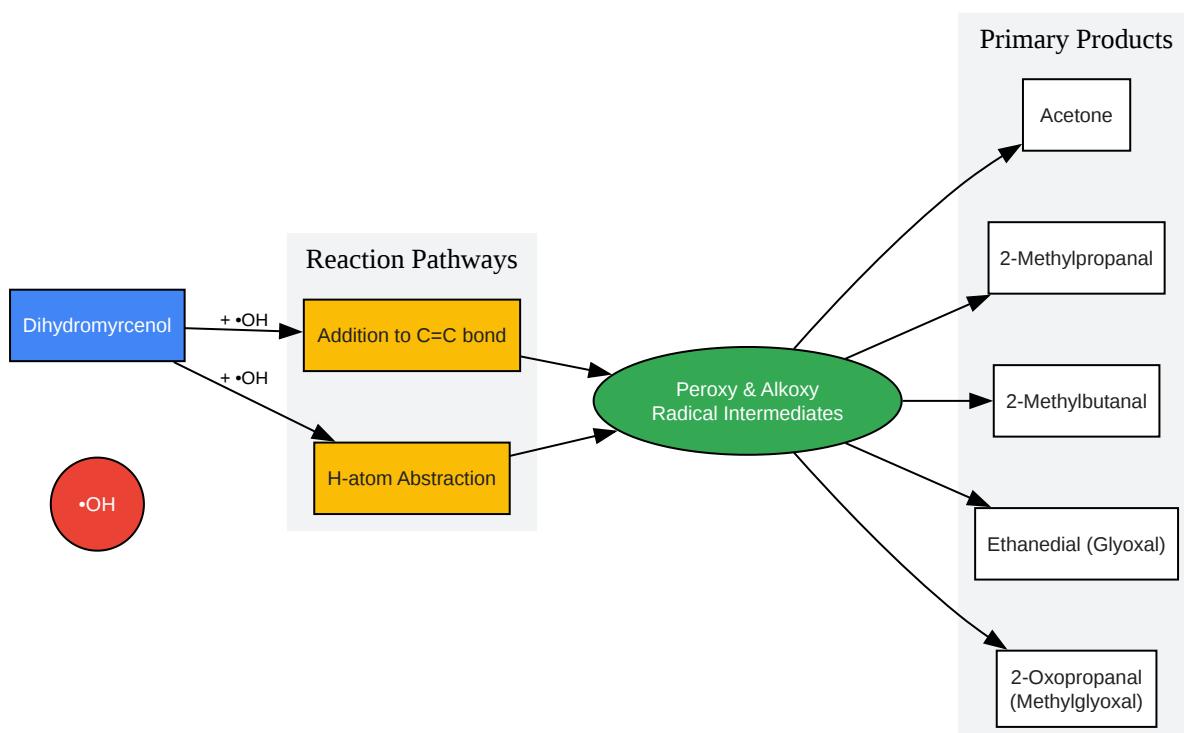
The identification of reaction products is a critical step in elucidating the degradation pathways.

- Direct Gas-Phase Sampling and Analysis: The contents of the reaction chamber are directly sampled and analyzed using GC/MS to identify volatile products.[4]
- Chemical Derivatization: To identify carbonyl, alcohol, and carboxylic acid products that are not easily detected by direct analysis, chemical derivatization techniques are employed.[4]

- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This agent is used to derivatize carbonyl compounds, converting them into more stable and readily analyzable oximes.[2][3]
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This agent is used to derivatize alcohols and carboxylic acids, increasing their volatility for GC/MS analysis.[2][3]
- Solid-Phase Microextraction (SPME): SPME fibers can be used for sampling terpenes and their oxidation products from the gas phase, followed by analysis using GC with a flame ionization detector (GC-FID).[5][6][7]

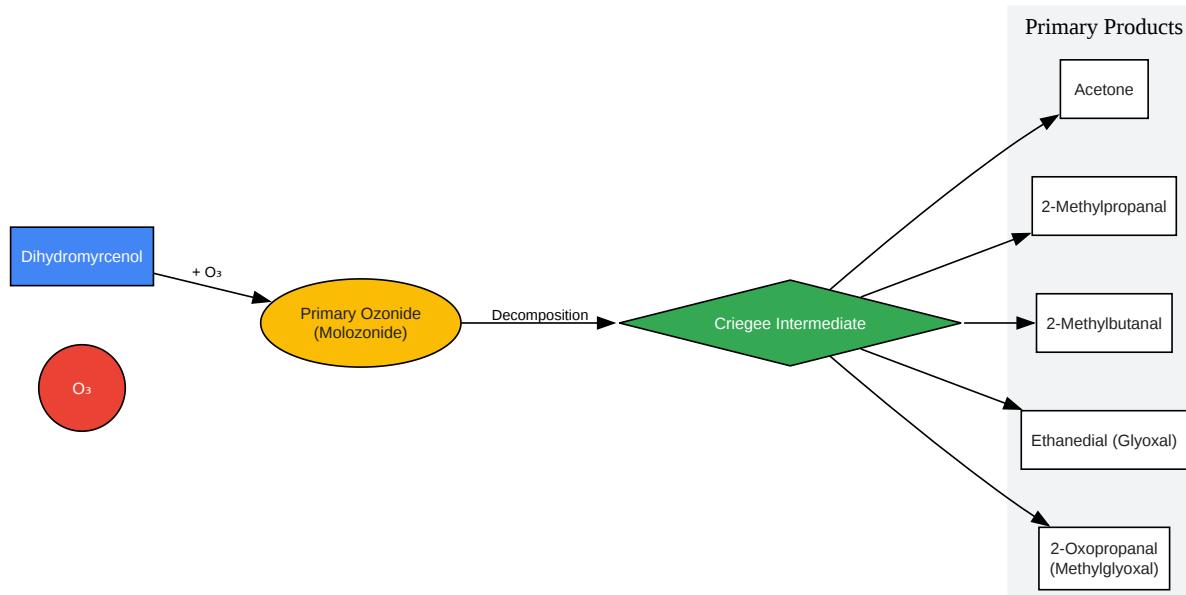
Degradation Pathway Visualizations

The following diagrams illustrate the proposed degradation pathways of **dihydromyrcenol** with hydroxyl radicals and ozone.



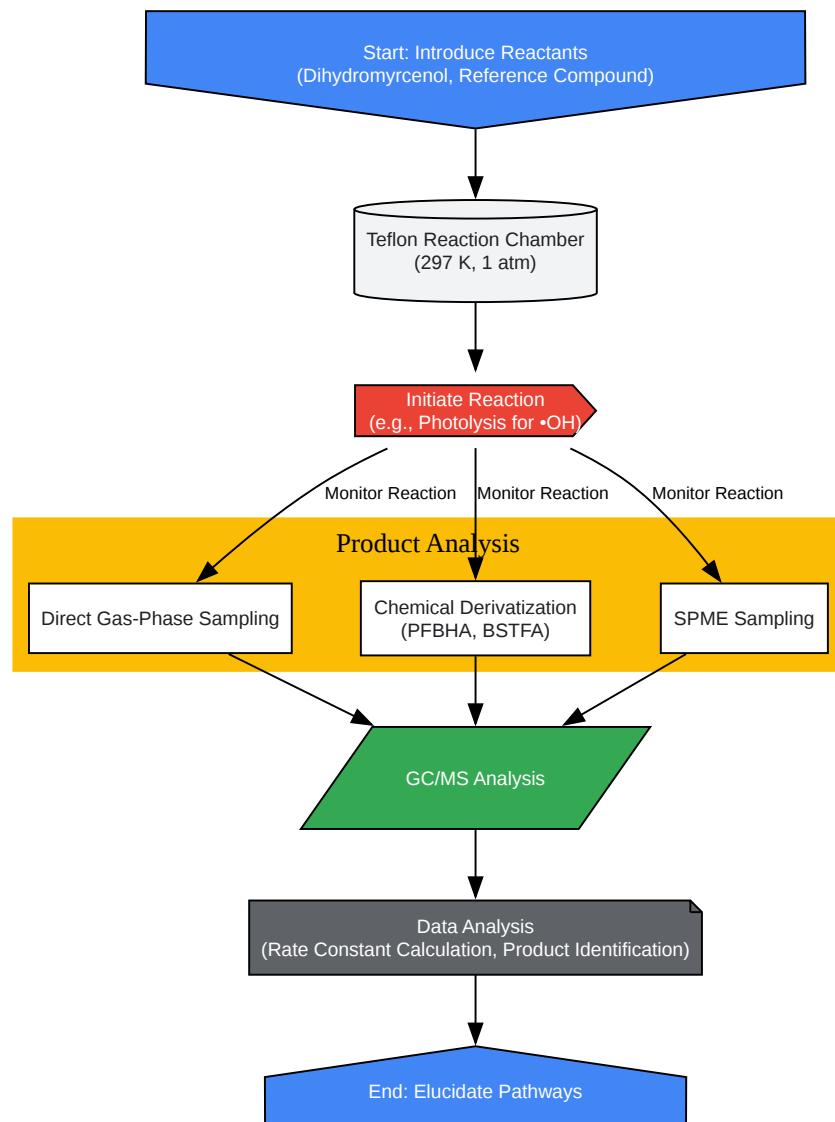
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Caption: Reaction pathways of **dihydromyrcenol** with hydroxyl radicals.



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Caption: Ozonolysis degradation pathway of **dihydromyrcenol**.



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Caption: General experimental workflow for studying gas-phase reactions.

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